molecular formula C13H7Cl2N5O B2365387 1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 725699-99-0

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B2365387
CAS No.: 725699-99-0
M. Wt: 320.13
InChI Key: PFCQAMQFLRKSDP-UHFFFAOYSA-N
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Description

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C13H7Cl2N5O and its molecular weight is 320.13. The purity is usually 95%.
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Biological Activity

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of dihydropyridine derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C13H7Cl2N5O
  • Molecular Weight : 320.13 g/mol
  • CAS Number : 725699-99-0

The structure of compound 1 features a dichlorophenyl group and multiple nitrogen functionalities that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 1 exhibit significant antimicrobial properties. A study evaluating various dihydropyridine derivatives found that certain substitutions on the phenyl ring enhanced their antibacterial effectiveness against Gram-positive and Gram-negative bacteria. Specifically, the presence of halogen atoms like chlorine was associated with increased potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
Compound 1Moderate (MIC = 32 µg/mL)High (MIC = 16 µg/mL)
Reference CompoundHigh (MIC = 8 µg/mL)Moderate (MIC = 32 µg/mL)

Anticancer Activity

The anticancer potential of compound 1 has been explored in various studies. In vitro assays demonstrated that it exhibits cytotoxic effects on human breast cancer cell lines such as MCF-7. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle at the G2/M phase .

A notable study reported an IC50 value of approximately 25 µM for compound 1 in MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

Compounds similar to 1 have also shown promise in reducing inflammation. In a murine model of inflammation, administration of dihydropyridine derivatives resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism through which these compounds could mitigate inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various dihydropyridine derivatives, compound 1 was tested against clinical isolates of E. coli. The results indicated that compound 1 had superior activity compared to other tested compounds, suggesting that modifications in its structure could lead to enhanced antimicrobial properties.

Case Study 2: Cytotoxicity Assessment

A detailed cytotoxicity assessment was performed using MTT assays across several cancer cell lines. Compound 1 displayed selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal fibroblast cells, highlighting its potential for targeted cancer therapy.

Properties

IUPAC Name

1,2-diamino-4-(3,4-dichlorophenyl)-6-oxopyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N5O/c14-9-2-1-6(3-10(9)15)11-7(4-16)12(18)20(19)13(21)8(11)5-17/h1-3H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCQAMQFLRKSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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